Parbendazole
Overview
Description
Parbendazole is a benzimidazole derivative that has been widely used as an anthelmintic agent. It is known for its ability to inhibit microtubule assembly, making it effective against parasitic worms.
Mechanism of Action
Target of Action
Parbendazole, a benzimidazole anthelmintic, primarily targets the protein tubulin . Tubulin is a key component of microtubules, which are essential for various cellular processes, including cell division and intracellular transport .
Mode of Action
This compound binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This disruption of microtubule assembly leads to degenerative alterations in the cells of the worm, diminishing its energy production and ultimately leading to immobilization .
Biochemical Pathways
This compound’s action on tubulin affects the cytoskeletal structure, leading to profound changes including degradation of microtubules and increased focal adhesions . It also up-regulates bone morphogenetic protein 2 (BMP-2) gene expression and activity . BMP-2 is involved in the differentiation and development of bone and cartilage, indicating that this compound could have potential applications in osteogenic pathways .
Pharmacokinetics
It’s known that the compound can induce differentiation at low concentrations in acute myeloid leukemia cells . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
This compound’s action results in the differentiation of cells, as evidenced by increased expression of certain markers and genes . For instance, it has been shown to stimulate osteoblast differentiation, indicated by increased alkaline phosphatase activity, mineralization, and up-regulation of bone marker genes .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For example, stabilization of microtubules by pretreatment with Taxol inhibits the osteoblast differentiation induced by this compound . . These findings suggest that the cellular environment and presence of other compounds can modulate the action of this compound.
Biochemical Analysis
Biochemical Properties
Parbendazole is a potent inhibitor of microtubule assembly, destabilizing tubulin . It interacts with tubulin, a protein that forms the microtubules of the cytoskeleton . This interaction disrupts the normal function of microtubules, leading to effects on cell division and other cellular processes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In acute myeloid leukemia (AML) cells, this compound induced differentiation at low concentrations . It also showed antiproliferative effects on pancreatic cancer cell lines, with IC50 values in the nanomolar range .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with tubulin. It binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization . This disrupts the normal function of microtubules, affecting cell division and other cellular processes .
Temporal Effects in Laboratory Settings
This compound has shown consistent antiproliferative effects over time in laboratory settings, with IC50 values in the low micromolar range or even in the nanomolar range
Metabolic Pathways
It is known that this compound disrupts microtubule assembly, which could potentially affect various cellular processes and metabolic pathways .
Transport and Distribution
Given its mechanism of action, it is likely that it interacts with the cytoskeleton and is distributed throughout the cell where microtubules are present .
Subcellular Localization
This compound’s subcellular localization is likely associated with the cytoskeleton due to its interaction with tubulin
Preparation Methods
Synthetic Routes and Reaction Conditions: Parbendazole can be synthesized through a multi-step process involving the reaction of 2-aminobenzimidazole with butyl isocyanate to form the intermediate compound. This intermediate is then reacted with methyl chloroformate under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Parbendazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Parbendazole has been explored for various scientific research applications, including:
Chemistry: Used as a model compound to study benzimidazole chemistry and its derivatives.
Biology: Investigated for its effects on microtubule dynamics and cell division.
Medicine: Repurposed as a potential anticancer agent, showing promising results in reducing the viability of pancreatic cancer cells and inducing differentiation in acute myeloid leukemia cells
Industry: Utilized in veterinary medicine for the treatment of parasitic infections in livestock.
Comparison with Similar Compounds
Albendazole: Used for treating a variety of parasitic infections.
Mebendazole: Known for its broad-spectrum anthelmintic activity.
Fenbendazole: Commonly used in veterinary medicine for deworming
Parbendazole stands out due to its strong antiproliferative effects on cancer cells and its potential for repurposing in cancer therapy .
Properties
IUPAC Name |
methyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-3-4-5-9-6-7-10-11(8-9)15-12(14-10)16-13(17)18-2/h6-8H,3-5H2,1-2H3,(H2,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWLZFXJFBZBEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Record name | PARBENDAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/20833 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045410 | |
Record name | Parbendazole | |
Source | EPA DSSTox | |
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Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or fine white powder. (NTP, 1992) | |
Record name | PARBENDAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20833 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992) | |
Record name | PARBENDAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/20833 | |
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CAS No. |
14255-87-9 | |
Record name | PARBENDAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/20833 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Parbendazole | |
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Record name | Parbendazole [USAN:INN:BAN] | |
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Record name | Parbendazole | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256420 | |
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Record name | Parbendazole | |
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Record name | Parbendazole | |
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Record name | PARBENDAZOLE | |
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Melting Point |
491 to 495 °F (decomposes) (NTP, 1992) | |
Record name | PARBENDAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20833 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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